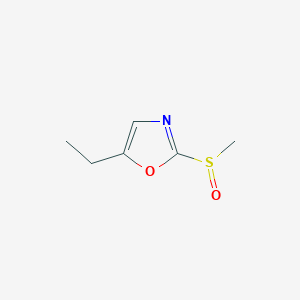
5-Ethyl-2-(methanesulfinyl)-1,3-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxazole, 5-ethyl-2-(methylsulfinyl)- is a heterocyclic compound that belongs to the oxazole family. Oxazoles are characterized by a five-membered ring containing one oxygen and one nitrogen atom. This particular compound has an ethyl group at the 5-position and a methylsulfinyl group at the 2-position. Oxazoles are known for their wide range of biological activities and are used in various fields, including medicinal chemistry and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxazole derivatives typically involves the cyclodehydration of β-hydroxy amides. One common method is the use of reagents such as Burgess’ reagent, the Mitsunobu reagent, or Martin sulfurane. For the specific synthesis of 5-ethyl-2-(methylsulfinyl)-oxazole, the starting materials would include a β-hydroxy amide with the appropriate substituents. The reaction is usually carried out at room temperature and can be facilitated by reagents like Deoxo-Fluor® .
Industrial Production Methods
In an industrial setting, the synthesis of oxazole derivatives can be scaled up using flow chemistry techniques. This involves the continuous flow of reactants through a packed reactor containing a catalyst, such as manganese dioxide. This method allows for the efficient and rapid production of oxazole derivatives with high purity .
Chemical Reactions Analysis
Types of Reactions
Oxazole, 5-ethyl-2-(methylsulfinyl)- undergoes various chemical reactions, including:
Oxidation: The methylsulfinyl group can be further oxidized to a sulfone.
Reduction: The oxazole ring can be reduced under specific conditions.
Substitution: Electrophilic substitution reactions can occur at the 5-position of the oxazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Electrophilic reagents like bromine or iodine can be used under acidic conditions.
Major Products
Oxidation: Formation of 5-ethyl-2-(methylsulfonyl)-oxazole.
Reduction: Formation of reduced oxazole derivatives.
Substitution: Formation of halogenated oxazole derivatives.
Scientific Research Applications
Oxazole, 5-ethyl-2-(methylsulfinyl)- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of oxazole, 5-ethyl-2-(methylsulfinyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Oxazole: The parent compound with no substituents.
Thiazole: Similar structure but with a sulfur atom instead of oxygen.
Isoxazole: Similar structure but with the nitrogen and oxygen atoms in different positions.
Uniqueness
Oxazole, 5-ethyl-2-(methylsulfinyl)- is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the ethyl and methylsulfinyl groups can enhance its reactivity and biological activity compared to other oxazole derivatives .
Properties
CAS No. |
62124-54-3 |
|---|---|
Molecular Formula |
C6H9NO2S |
Molecular Weight |
159.21 g/mol |
IUPAC Name |
5-ethyl-2-methylsulfinyl-1,3-oxazole |
InChI |
InChI=1S/C6H9NO2S/c1-3-5-4-7-6(9-5)10(2)8/h4H,3H2,1-2H3 |
InChI Key |
OVMCJOBUFYXXDD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN=C(O1)S(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















